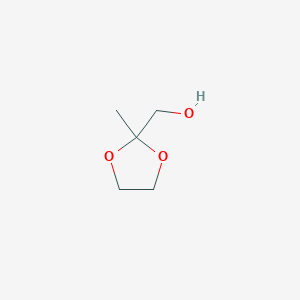
(2-Methyl-1,3-dioxolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,3-dioxolan-2-yl)methanol is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
(2-Methyl-1,3-dioxolan-2-yl)methanol is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol. It is a useful research compound.
While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context regarding its potential uses and related compounds:
General Applications:
- Pharmaceutical Intermediates The U.S. Patent Application US 2007/0010542 A1 describes the use of this compound as an intermediate in the synthesis of novel chemical compounds . These compounds exhibit an inhibitory effect against gastric acid secretion and are useful as therapeutic or prophylactic agents for acid-related diseases such as gastroesophageal reflux disease, gastric ulcer, and duodenal ulcer .
- Lubricating Compositions 1,3-dioxolane-4-methanol derivatives, including compounds structurally related to this compound, can be used in lubricating oil compositions for internal combustion engines .
- Combustion Research 1,3-dioxolane can be produced from formaldehyde and ethylene glycol, both obtainable from biomass . Research has been done on the oxidation of 1,3-dioxolane under various conditions to understand its combustion properties .
Related Compounds
The search results also mention various related compounds, which may provide insights into potential applications based on structural similarities:
- (2,2-diethyl-1,3-dioxolan-4-yl)methanol
- (2-but-1-enyl-1,3-dioxolan-4-yl)methanol
- (2-but-1-enyl-2-ethyl-1,3-dioxolan-4-yl)methanol
- (2-but-2-enyl-1,3-dioxolan-4-yl)methanol
- (2-butyl-2-methyl-1,3-dioxolan-4-yl)methanol
- (2-ethenyl-1,3-dioxolan-4-yl)methanol
- (2-ethenyl-2-methyl-1,3-dioxolan-4-yl)methanol
- (2-ethyl-1,3-dioxolan-4-yl)methanol
- (2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol
- (2-methyl-2-prop-1-enyl-1,3-dioxolan-4-yl)methanol
- (2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol
- (2-pent-1-enyl-1,3-dioxolan-4-yl)methanol
- (2-prop-1-enyl-1,3-dioxolan-4-yl)methanol
- (2-propyl-1,3-dioxolan-4-yl)methanol
特性
CAS番号 |
10004-17-8 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
(2-methyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-5(4-6)7-2-3-8-5/h6H,2-4H2,1H3 |
InChIキー |
AHQLLEIQWZZXGP-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CO |
正規SMILES |
CC1(OCCO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















